molecular formula C13H19Cl2NO B13200992 2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide

2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide

Cat. No.: B13200992
M. Wt: 276.20 g/mol
InChI Key: KBCABADGDHOSMF-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide is a synthetic organic compound characterized by the presence of a chlorinated adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide typically involves the reaction of 3-chloroadamantan-1-ylmethylamine with chloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxide substrates. This leads to an increase in the concentration of epoxy fatty acids, which have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chloroadamantan-1-yl)methyl]acetamide: Lacks the chlorine atom on the acetamide group.

    2-chloro-N-[(3-adamantan-1-yl)methyl]acetamide: Lacks the chlorine atom on the adamantane moiety.

Uniqueness

2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide is unique due to the presence of chlorine atoms on both the adamantane and acetamide moieties. This dual chlorination can influence its reactivity and biological activity, making it distinct from its analogs .

Biological Activity

2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables that illustrate its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloroadamantan-1-ylmethylamine with chloroacetyl chloride. This reaction is conducted in an inert solvent like dichloromethane under anhydrous conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

PropertyValue
Molecular FormulaC13H19Cl2NO
Molecular Weight276.20 g/mol
IUPAC Name2-chloro-N-[(3-chloro-1-adamantyl)methyl]acetamide
InChI KeyKBCABADGDHOSMF-UHFFFAOYSA-N
Canonical SMILESC1C2CC3(CC1CC(C2)(C3)Cl)CNC(=O)CCl

The mechanism of action for this compound primarily involves its role as an inhibitor of soluble epoxide hydrolase (sEH). By binding to the active site of sEH, it prevents the hydrolysis of epoxide substrates, leading to increased levels of epoxy fatty acids, which are implicated in various physiological processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated several synthesized chloroacetamides against various bacterial strains and fungi using agar diffusion techniques. The results are summarized in the following tables.

Table 1: Antibacterial Activity

Sample CodeE. coli (mm)Pseudomonas aeruginosa (mm)Staphylococcus aureus (mm)
CA716No zone
PCA262325
CMTA303536
C-3-CPA272930
C-2-MPA303036

Table 2: Antifungal Activity

Sample CodeCandida sp. (mm)
CANo zone
PCA14
CMTA11
C-3-CPA23
C-4-MPA12

The antibacterial activity was particularly notable against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus. The antifungal activity was also promising, indicating potential applications in treating infections caused by these pathogens .

Case Studies

In one notable study, various chloroacetamide derivatives were synthesized and tested for their biological activity. The results demonstrated that modifications to the adamantane structure significantly influenced both antimicrobial potency and selectivity against different microbial strains. The study concluded that these compounds could serve as lead candidates for further drug development targeting infectious diseases .

Properties

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

2-chloro-N-[(3-chloro-1-adamantyl)methyl]acetamide

InChI

InChI=1S/C13H19Cl2NO/c14-6-11(17)16-8-12-2-9-1-10(3-12)5-13(15,4-9)7-12/h9-10H,1-8H2,(H,16,17)

InChI Key

KBCABADGDHOSMF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)CNC(=O)CCl

Origin of Product

United States

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